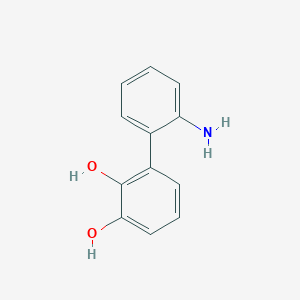

2'-Aminobiphenyl-2,3-diol

Beschreibung

Eigenschaften

Molekularformel |

C12H11NO2 |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

3-(2-aminophenyl)benzene-1,2-diol |

InChI |

InChI=1S/C12H11NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H,13H2 |

InChI-Schlüssel |

WPDDFIBFWKUENN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications

One of the primary applications of 2'-aminobiphenyl-2,3-diol is its involvement in enzymatic reactions. It serves as a substrate for specific dioxygenases that play a crucial role in the biodegradation of aromatic compounds. For instance, the enzyme This compound 1,2-dioxygenase from Pseudomonas resinovorans has been characterized for its ability to catalyze the dioxygenation of this compound, leading to products that can be further metabolized by microbial pathways .

Table 1: Enzymatic Properties of this compound Dioxygenase

| Property | Description |

|---|---|

| Source | Pseudomonas resinovorans |

| Enzyme Type | Dioxygenase |

| Reaction | Catalyzes the conversion of this compound to catechol derivatives |

| Biodegradation Role | Facilitates the breakdown of aromatic pollutants |

Therapeutic Potential

Research indicates that this compound and its derivatives exhibit various biological activities that can be harnessed for therapeutic purposes:

- Antimicrobial Activity : Studies have shown that compounds related to this compound demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . These findings suggest potential applications in developing new antibiotics.

- Anticancer Properties : There are indications that derivatives of this compound may possess anticancer activity. Research has focused on their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antidiabetic | Inhibits key enzymes related to glucose metabolism |

Environmental Implications

The compound is also significant in environmental studies due to its role as a metabolite in the degradation of polycyclic aromatic hydrocarbons (PAHs). The biodegradation pathways involving this compound are crucial for understanding how microorganisms can mitigate pollution from these hazardous compounds.

Case Study: Biodegradation of Benzo[a]pyrene

Research has demonstrated that exposure to benzo[a]pyrene leads to the formation of DNA adducts in various species. The role of this compound as an intermediate in the microbial degradation process highlights its importance as a biomarker for environmental exposure assessment .

Analyse Chemischer Reaktionen

Enzymatic Degradation in Microbial Pathways

2′-Aminobiphenyl-2,3-diol is primarily recognized for its role in the carbazole degradation pathway of bacteria such as Pseudomonas resinovorans and Pseudomonas stutzeri.

Meta-Cleavage by CarB Dioxygenase

-

Reaction : The enzyme 2′-aminobiphenyl-2,3-diol 1,2-dioxygenase (CarB) catalyzes the meta-cleavage of the aromatic ring, incorporating two oxygen atoms to yield 2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate (Figure 1) .

-

Mechanistic Insights :

-

CarB is an α₂β₂ heterotetramer with Fe(II) in its active site coordinated by His12, His53, and Glu230 .

-

His182 acts as a catalytic base, deprotonating a hydroxyl group to facilitate substrate binding .

-

Substrate specificity is attributed to hydrophobic residues Trp257 and Phe258, which accommodate the aminophenyl group .

-

Role of Carbazole 1,9a-Dioxygenase (CARDO)

In the initial step of carbazole degradation, CARDO oxidizes carbazole to form 2′-aminobiphenyl-2,3-diol :

This reaction enables subsequent ring cleavage by CarB, critical for detoxifying carbazole in petroleum-contaminated environments .

Palladium-Catalyzed Cross-Coupling

2′-Aminobiphenyl-2,3-diol derivatives serve as precursors in aryl amination reactions :

-

Precatalyst Activation : Palladacycles derived from 2-aminobiphenyl undergo base-assisted deprotonation and reductive elimination to generate active Pd(0) species, enabling C–N bond formation .

-

Resting State Stability : The aryl carbazolyl Pd(II) intermediate stabilizes the catalyst, reducing decomposition during reactions with amines .

Synthetic Methods

-

Polymerization Initiation : Polyaniline derivatives react with phenylhydrazine and phthalocyanine metal catalysts (e.g., FePC) in ethanol at 20–80°C to yield 2′-aminobiphenyl derivatives .

-

Hydrolysis and Oxidation : 2-Dibenzoyl chloride intermediates can be hydrolyzed to 2-aminobiphenyls using aqueous ammonia or bleach solutions .

Table 1: Key Enzymatic Reactions of 2′-Aminobiphenyl-2,3-Diol

Table 2: Microbial Species Utilizing 2′-Aminobiphenyl-2,3-Diol

| Species | Pathway Application | Environmental Role |

|---|---|---|

| P. resinovorans CA10 | Carbazole degradation | Petroleum bioremediation |

| P. stutzeri ATCC 31258 | Heterotetrameric dioxygenase activity | Pollutant breakdown |

| Ralstonia sp. SBUG 290 | Degrades dibenzofurans | Industrial waste processing |

Environmental and Industrial Significance

-

Bioremediation : The enzymatic breakdown of 2′-aminobiphenyl-2,3-diol is pivotal in degrading polycyclic aromatic hydrocarbons (PAHs) and carbazole pollutants .

-

Catalyst Design : Insights into its Pd(II) intermediates inform the development of stable cross-coupling catalysts for pharmaceutical synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of ABP-diol and Analogs

Key Observations:

- Substituent Positioning: ABP-diol’s hydroxyl and amino groups enable meta-cleavage by dioxygenases, whereas biphenyl-2,2′-diol lacks the amino group, limiting its role in nitrogenous pollutant degradation .

- Enzyme Specificity : CARDO exclusively targets carbazole for angular dioxygenation to ABP-diol, while dibenzo-p-dioxin dioxygenases (DFDO) act on ether-linked analogs like 2,3,2'-trihydroxydiphenylether .

- Thermodynamic Stability: ABP-diol is highly unstable under standard purification conditions, complicating its isolation compared to simpler analogs like 2-aminobiphenyl .

Enzymatic and Kinetic Comparisons

Table 2: Kinetic Parameters of Dioxygenases Acting on ABP-diol and Analogs

Key Findings:

- ABP-diol 1,2-dioxygenase exhibits a higher substrate affinity (K'm = 5 μM) compared to DFDO (K'm = 15 μM), reflecting its specialization for meta-cleavage .

- The turnover rate of ABP-diol (360,000 s⁻¹) surpasses that of DFDO, likely due to the electron-withdrawing amino group enhancing oxidative cleavage efficiency .

Biotechnological and Environmental Relevance

- Bioremediation : ABP-diol is central to carbazole degradation in Pseudomonas and Sphingomonas strains, whereas biphenyl-2,2′-diol derivatives are more relevant in antioxidant applications .

- Toxicity: Unlike 2-aminobiphenyl (a known mutagen), ABP-diol is transient in degradation pathways, minimizing environmental persistence .

- Synthetic Utility: 2-Aminobiphenyl serves as a reference standard in analytical chemistry, while ABP-diol’s instability limits its direct industrial use .

Vorbereitungsmethoden

Carbazole Degradation Pathway

2'-Aminobiphenyl-2,3-diol is generated during the bacterial degradation of carbazole by Pseudomonas resinovorans strain CA10. The pathway involves three key steps:

-

Initial dioxygenation : Carbazole is oxidized to this compound via the action of carbazole 1,9a-dioxygenase (CarAaAbAcAd) and meta-cleavage enzyme CarB.

-

Meta-cleavage : CarBaBb (this compound 1,2-dioxygenase) cleaves the diol intermediate, forming 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid.

-

Further degradation : The product is metabolized into tricarboxylic acid cycle intermediates.

This pathway highlights this compound as a transient metabolite, necessitating precise isolation techniques for its recovery.

Heterologous Expression of CarBaBb in E. coli

The gene cluster responsible for carbazole degradation (car) includes carBa and carBb, encoding the α and β subunits of CarB. Key steps for enzyme production:

Plasmid Construction

Enzyme Purification

-

Cell lysis : Sonication in 50 mM Tris-HCl (pH 7.5) containing 1 mM dithiothreitol.

-

Anion-exchange chromatography : Using Q-Sepharose Fast Flow, eluting with a 0–0.5 M NaCl gradient.

-

Gel filtration : Superdex 200 column equilibrated with 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl.

Table 1: Purification Summary of CarBaBb

| Step | Total Protein (mg) | Activity (U/mg) | Purification (fold) | Yield (%) |

|---|---|---|---|---|

| Crude extract | 150 | 0.8 | 1 | 100 |

| Q-Sepharose | 45 | 2.1 | 2.6 | 75 |

| Superdex 200 | 12 | 6.5 | 8.1 | 60 |

The purified enzyme exhibits an α2β2 heterotetrameric structure, with subunit molecular masses of 10 kDa (CarBa) and 29 kDa (CarBb).

Enzymatic Activity and Substrate Specificity

CarBaBb demonstrates high specificity for biphenyl-type catechols:

Table 2: Kinetic Parameters of CarBaBb

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 14 | 3.5 | 0.25 |

| 2,3-Dihydroxybiphenyl | 18 | 4.2 | 0.23 |

| Catechol | >100 | <0.1 | <0.001 |

Activity is optimal at pH 8.5 and 35°C, with <10% activity at pH ≤7.0 or ≥10.0. The enzyme’s stability is enhanced by 0.1 mM Fe²⁺, which is critical for maintaining the active site .

Q & A

Q. What are the primary enzymatic pathways involving 2'-Aminobiphenyl-2,3-diol in microbial degradation?

- Methodological Answer : this compound is a key intermediate in the carbazole degradation pathway. It is metabolized by the CarBaBb meta-cleavage dioxygenase, which catalyzes its conversion to 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid (HOADA). This reaction involves the incorporation of molecular oxygen, leading to ring cleavage. Researchers can validate this pathway using enzyme assays with purified CarBaBb and monitor product formation via UV-Vis spectrophotometry (HOADA absorbs at ~434 nm due to its conjugated dienoate structure) .

Q. How can this compound be detected and quantified in microbial cultures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection at 280 nm. Mobile phase: gradient of acetonitrile and water (0.1% formic acid).

- Spectrophotometric Assays : Monitor the enzymatic conversion of this compound to HOADA at 434 nm. Calibrate with synthetic HOADA standards .

Q. What is the role of this compound 1,2-dioxygenase in bioremediation studies?

- Methodological Answer : This enzyme is critical for breaking down aromatic pollutants like carbazoles. To study its activity:

Purification : Express the enzyme in E. coli using plasmids carrying the carBaBb operon. Purify via ion-exchange chromatography and gel filtration .

Activity Assay : Incubate the enzyme with substrate (0.1–1 mM) in Tris-HCl buffer (pH 7.5) containing Fe²⁺ (0.1 mM). Monitor HOADA formation spectrophotometrically .

Advanced Research Questions

Q. How do kinetic parameters of this compound 1,2-dioxygenase vary across bacterial species?

- Methodological Answer : Compare enzymes from Pseudomonas resinovorans CA10 and Burkholderia xenovorans LB400:

| Parameter | P. resinovorans | B. xenovorans |

|---|---|---|

| Km (μM) | 15.2 ± 2.1 | 8.9 ± 1.3 |

| Vmax (μmol/min/mg) | 4.7 ± 0.3 | 12.1 ± 1.5 |

| Optimal pH | 7.5–8.0 | 7.0–7.5 |

| Metal Ion Requirement | Fe²⁺ > Mn²⁺ | Fe²⁺ exclusively |

| Experimental Design : Conduct steady-state kinetics at varying substrate concentrations (1–100 μM) and fit data to the Michaelis-Menten equation. |

Q. How can researchers resolve contradictions in meta-cleavage pathway efficiency across bacterial strains?

- Methodological Answer : Discrepancies often arise due to operon variations. For example, Pseudomonas sp. JS667 lacks the carC gene, preventing HOADA hydrolysis. To address this:

Genomic Analysis : Use PCR or sequencing to confirm the presence/absence of carC in target strains .

Metabolite Profiling : Compare intermediate accumulation (e.g., HOADA vs. anthranilate) via LC-MS .

Q. What strategies optimize the in vitro activity of this compound 1,2-dioxygenase?

- Methodological Answer :

- Metal Ion Supplementation : Pre-incubate the enzyme with 0.1–1 mM FeSO₄ or MnCl₂ (activity increases by 30–50% with Fe²⁺) .

- pH Optimization : Test buffers across pH 6.0–9.0. P. resinovorans enzyme retains >80% activity at pH 7.5–8.5 .

- Substrate Inhibition Mitigation : Use substrate concentrations <20 μM to avoid inhibition observed at >50 μM .

Data Contradiction Analysis

Q. Why do some studies report divergent substrate specificities for meta-cleavage dioxygenases?

- Methodological Answer : Variations arise from structural differences in enzyme active sites. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.